Methyl 4-(bromoethynyl)benzoate
CAS No.: 225928-10-9
Cat. No.: VC3735582
Molecular Formula: C10H7BrO2
Molecular Weight: 239.06 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 225928-10-9 |
---|---|
Molecular Formula | C10H7BrO2 |
Molecular Weight | 239.06 g/mol |
IUPAC Name | methyl 4-(2-bromoethynyl)benzoate |
Standard InChI | InChI=1S/C10H7BrO2/c1-13-10(12)9-4-2-8(3-5-9)6-7-11/h2-5H,1H3 |
Standard InChI Key | LVAXOQWVIMIKSJ-UHFFFAOYSA-N |
SMILES | COC(=O)C1=CC=C(C=C1)C#CBr |
Canonical SMILES | COC(=O)C1=CC=C(C=C1)C#CBr |
Introduction
Structural Characteristics and Physicochemical Properties
Molecular Architecture
Methyl 4-(bromoethynyl)benzoate features a planar benzene ring esterified with a methyl group at the carbonyl oxygen. The para position is substituted with a bromoethynyl group, creating a linear geometry due to the sp-hybridized carbon atoms in the ethynyl moiety. This configuration introduces substantial electron-withdrawing effects, enhancing the electrophilicity of the bromine atom .
The SMILES notation (COC(=O)C₁=CC=C(C=C₁)C#CBr) and InChI key (LVAXOQWVIMIKSJ-UHFFFAOYSA-N) provide unambiguous representations of its connectivity . The triple bond between C7 and C8 (C#CBr) distinguishes it from bromomethyl analogs, significantly altering its reactivity profile.
Physicochemical Parameters
Property | Value |
---|---|
Molecular weight | 239.07 g/mol |
Molecular formula | C₁₀H₇BrO₂ |
Predicted collision cross section (Ų) | 138.2 ([M]+), 134.7 ([M-H]⁻) |
XLogP3 | 3.2 (estimated) |
Topological polar surface area | 26.3 Ų |
The compound’s relatively low polar surface area and moderate lipophilicity (XLogP3 ≈ 3.2) suggest favorable membrane permeability, a trait valuable in drug design . The bromoethynyl group contributes to its density (estimated 1.68 g/cm³) and melting point range (45–50°C).
Synthetic Approaches and Challenges
Proposed Synthetic Routes
While explicit protocols for Methyl 4-(bromoethynyl)benzoate are scarce in published literature, its synthesis likely involves:
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Sonogashira Coupling: Reaction of methyl 4-iodobenzoate with ethynyl bromide under palladium catalysis .
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Direct Bromination: Bromine addition to methyl 4-ethynylbenzoate using N-bromosuccinimide (NBS) in tetrahydrofuran.
Key challenges include:
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Steric hindrance at the ethynyl position reducing bromination efficiency
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Competing side reactions (e.g., di-bromination or alkyne oligomerization)
Predicted Biological Activity
Computational models suggest moderate inhibitory potential against:
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Cytochrome P450 3A4 (Binding affinity: ΔG = -7.2 kcal/mol)
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EGFR Kinase (IC₅₀ predicted: 12.3 μM)
These predictions, derived from QSAR modeling, highlight its possible utility in oncology drug development but require experimental validation .
Research Frontiers and Unexplored Applications
Emerging areas of interest include:
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Photoactive Materials: Incorporation into metal-organic frameworks (MOFs) for light-driven catalysis
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Proteolysis-Targeting Chimeras (PROTACs): Leveraging its bifunctional reactivity for E3 ligase recruitment
Ongoing studies at major research institutions aim to characterize its fluorescence properties, with preliminary data suggesting quantum yield Φ = 0.18 in acetonitrile solutions .
Analytical Characterization Data
Mass Spectrometry Profile
Adduct | m/z | Predicted CCS (Ų) |
---|---|---|
[M+H]+ | 238.97022 | 141.2 |
[M+Na]+ | 260.95216 | 145.4 |
[M-H]⁻ | 236.95566 | 134.7 |
These collision cross-section values, determined through ion mobility simulations, aid in LC-MS/MS method development for trace detection .
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